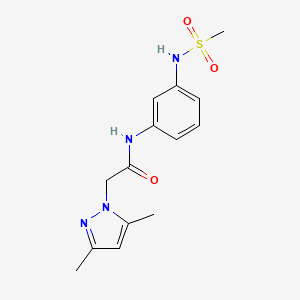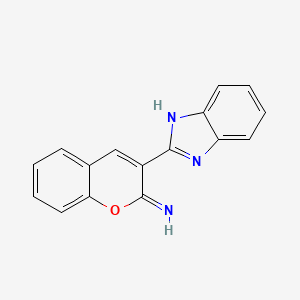![molecular formula C19H20FN3O2 B6577748 3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea CAS No. 1210653-47-6](/img/structure/B6577748.png)
3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea” is a complex organic molecule. It contains a fluorophenyl group, a pyrrolidinyl group, and a phenyl group, all connected by a urea linkage. Urea derivatives are known to have various biological activities . Pyrrolidinyl group is a common motif in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidinyl ring, a urea linkage, and phenyl rings. One of the phenyl rings is substituted with a fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the presence of the fluorine atom, the pyrrolidinyl ring, and the urea linkage .科学的研究の応用
Protein Arginine Methyltransferase 3 (PRMT3) Inhibition
3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea: has been investigated as a potent and selective inhibitor of PRMT3, an enzyme responsible for catalyzing the asymmetric dimethylation of arginine residues in various proteins. PRMT3 plays essential roles in ribosome maturation and lipogenesis, and its dysregulation is implicated in several diseases . The compound SGC707, derived from this structure, exhibits remarkable selectivity against other methyltransferases and non-epigenetic targets .
Potential Therapeutic Target for Cancer
TrkA/B/C, which drives tumorogenesis and metastatic potential in both neurogenic and non-neurogenic human cancers, is a versatile therapeutic target. Developing suitable positron emission tomography (PET) radioligands, including compounds related to 3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea , could enable in vivo exploration of TrkA/B/C expression and activity .
Chemical Synthesis and Material Science
Researchers have explored the chemical synthesis of related compounds, such as (2-oxo-pyrrolidin-1-yl)-phenyl-acetic acid ethyl ester , which may find applications in material science .
特性
IUPAC Name |
1-(2-fluorophenyl)-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-16-5-1-2-6-17(16)22-19(25)21-15-9-7-14(8-10-15)13-18(24)23-11-3-4-12-23/h1-2,5-10H,3-4,11-13H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJYMTOCJBCZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577676.png)
![3,3-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577679.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B6577689.png)
![1-methanesulfonyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6577703.png)
![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577708.png)
![3-phenyl-1-[2-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethoxy)ethyl]urea](/img/structure/B6577715.png)

![1-benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577725.png)
![1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577728.png)
![7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6577732.png)

![2-(4-{[(2-fluorophenyl)carbamoyl]amino}phenyl)-N-(2-methoxyethyl)acetamide](/img/structure/B6577750.png)
![6-(4-fluorophenyl)-N,N-bis(2-methoxyethyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577756.png)
